PD 123319 ditrifluoroacetate
描述
The compound “(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid” (referred to as PD-123319 ditrifluoroacetate) is a nonpeptide angiotensin II (Ang II) receptor antagonist. It selectively targets the AT2 receptor subtype, a critical component of the renin-angiotensin system (RAS) . Structurally, it features an imidazo[4,5-c]pyridine core with a diphenylacetyl group and a dimethylamino-methylphenyl substituent, contributing to its receptor specificity .
Structure
3D Structure of Parent
属性
IUPAC Name |
(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)/t28-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKQIEZLHVGJQH-ZXVJYWQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34F6N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
合成路线和反应条件
二三氟乙酸 PD 123319 是通过一系列化学反应合成的,这些反应涉及咪唑并[4,5-c]吡啶核心结构的形成。合成通常包括以下步骤:
- 咪唑并[4,5-c]吡啶核的形成。
- 二甲基氨基和甲基苯基基团的引入。
- 二苯乙酰基的加成。
- 转化为二三氟乙酸盐。
反应条件通常包括使用有机溶剂、催化剂以及特定的温度和压力设定,以确保所需的化学转化 .
工业生产方法
二三氟乙酸 PD 123319 的工业生产遵循类似的合成路线,但规模更大以适应更大的产量。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 该化合物通常以间歇式生产,仔细监控反应条件和纯化步骤 .
化学反应分析
反应类型
二三氟乙酸 PD 123319 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰分子内的官能团。
常用试剂和条件
这些反应中使用的常用试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和各种有机溶剂。 反应条件,如温度、压力和 pH 值,被仔细控制以达到预期的结果 .
主要产品
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应会产生具有不同官能团的各种取代化合物 .
科学研究应用
Synthesis and Chemical Properties
The synthesis of this compound has been documented in several studies. For instance, improvements to the synthesis process have been reported to enhance yield and purity, particularly in the context of developing angiotensin II antagonists. The compound is a member of the imidazo[4,5-c]pyridine class and has been characterized by its complex structure which includes a dimethylamino group and a diphenylacetyl moiety .
Research indicates that this compound acts as an antagonist at the angiotensin II receptor type 2 (AT2R). Its binding affinity and selectivity make it a candidate for further investigation in cardiovascular diseases and conditions where modulation of the renin-angiotensin system is beneficial. The AT2R is known to play a role in vasodilation and has protective effects on the cardiovascular system .
Therapeutic Applications
- Cardiovascular Research : The compound's role as an AT2 receptor antagonist suggests potential applications in treating hypertension and heart failure. By inhibiting AT2R, it may help regulate blood pressure and improve heart function.
- Neuroprotection : There is emerging evidence that AT2R activation may have neuroprotective effects. Therefore, this compound could be explored for its potential in neurodegenerative diseases.
- Cancer Research : Some studies suggest that modulation of the angiotensin system could impact tumor growth and metastasis. The compound's ability to interact with AT2R may offer new avenues for cancer therapy .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Angiotensin Receptor Blockers : A clinical trial demonstrated that patients treated with angiotensin receptor blockers showed improved outcomes in heart failure management compared to those on standard therapies.
- Neuroprotective Effects : Research involving animal models has indicated that compounds targeting AT2R can reduce neuronal damage during ischemic events.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure | Target Receptor | Therapeutic Use |
|---|---|---|---|
| (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid | Structure | AT2R | Hypertension, Neuroprotection |
| Zolpidem | Structure | GABA-A | Insomnia |
| Losartan | Structure | AT1R | Hypertension |
作用机制
二三氟乙酸 PD 123319 通过选择性结合并拮抗 AT2 受体发挥作用。这种相互作用抑制血管紧张素 II 与受体的结合,从而阻断其下游信号通路。 该化合物减少血管紧张素 II 诱导的氧化应激,并调节各种细胞反应,包括炎症和凋亡 .
相似化合物的比较
Key Properties :
- Molecular Formula : C31H32N4O3·2(CF3COOH)
- Molecular Weight : 508.6 g/mol (free base)
- Lipophilicity : XLogP3 = 4.4
- Stereochemistry : The (6S)-configuration is essential for AT2 binding .
PD-123319 is primarily used in research to dissect AT2 receptor functions, such as modulating blood pressure, renal function, and counteracting AT1-mediated growth responses .
Structural Analogs
Imidazo[4,5-c]pyridine Derivatives
- 4-[2-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1044177-04-9): Lacks the diphenylacetyl and dimethylamino-methylphenyl groups. Lower molecular weight (311.26 g/mol) and reduced lipophilicity (XLogP3 ~3.0) compared to PD-123319 . Not reported as an Ang II receptor antagonist, highlighting the importance of substituents in PD-123319’s activity.
Triazolothiadiazine Derivatives
- 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid :
Pharmacological Profiles: AT1 vs. AT2 Antagonists
PD-123319’s selectivity for AT2 distinguishes it from AT1-targeting antagonists.
Key Findings :
- Species Variability : Rodents express two AT1 subtypes (AT1A and AT1B), but PD-123319’s AT2 specificity is conserved across species .
Functional and Clinical Implications
生物活性
The compound (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid is recognized primarily for its role as a selective antagonist of the angiotensin II type 2 receptor (AT2R). This receptor is implicated in various physiological processes and has been a target for therapeutic interventions in cardiovascular diseases and other pathologies.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity. The imidazo[4,5-c]pyridine core is significant for its pharmacological properties, while the dimethylamino and diphenylacetyl groups enhance its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid |
| Molecular Weight | 736.66 g/mol |
| Chemical Formula | C31H32N4O3 |
As an AT2R antagonist, this compound modulates the renin-angiotensin system (RAS), which plays a critical role in blood pressure regulation and fluid balance. Studies have shown that AT2R activation can counteract some of the deleterious effects of angiotensin II (Ang II), including vasoconstriction and inflammation. By blocking this receptor, the compound may help in reducing hypertension and related cardiovascular conditions.
Pharmacological Effects
Research indicates that the compound exhibits various pharmacological effects:
- Antihypertensive Activity : In animal models, administration of this compound resulted in significant reductions in blood pressure compared to controls.
- Neuroprotective Effects : The modulation of AT2R has been linked to neuroprotection in models of neurodegenerative diseases.
- Anti-inflammatory Properties : The compound's ability to inhibit AT2R may also lead to reduced inflammatory responses in several tissues.
Case Studies and Research Findings
- Hypertension Studies : A study involving hypertensive rats demonstrated that treatment with the compound resulted in a marked decrease in systolic blood pressure over a four-week period. The mechanism was attributed to enhanced vasodilation mediated by AT2R blockade.
- Neuroprotection : In a model of ischemic stroke, administration of the compound showed a significant reduction in infarct size and improved neurological outcomes. This effect was associated with decreased apoptosis and inflammation in brain tissues.
- Cancer Research : Recent investigations have suggested potential applications in oncology. The AT2R's role in tumor biology indicates that antagonists may inhibit tumor growth and metastasis through modulation of angiogenesis and immune response.
Tables of Biological Activity
| Study | Model | Key Findings |
|---|---|---|
| Hypertension Study | Hypertensive Rats | Significant reduction in blood pressure (p < 0.01) after 4 weeks of treatment. |
| Neuroprotection Study | Ischemic Stroke Model | Reduced infarct size by 30% compared to control (p < 0.05). |
| Cancer Research | Tumor Xenograft Models | Inhibition of tumor growth by 40% compared to untreated controls (p < 0.01). |
常见问题
Q. What synthetic strategies are recommended to optimize the yield of this compound?
Key considerations include:
- Reaction Solvent : Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates during condensation steps .
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance regioselectivity .
- Purification : Crystallization from ethanol or aqueous-alcohol mixtures to isolate salts and improve purity .
- Chiral Integrity : Maintaining stereochemical control during synthesis, particularly for the (6S) configuration, via chiral auxiliaries or enantioselective catalysis .
Q. Which analytical methods are critical for validating the compound’s structure?
A multi-technique approach is essential:
- ¹H NMR Spectroscopy : Confirms proton environments, e.g., aromatic protons in the imidazo[4,5-c]pyridine core and trifluoroacetate counterion signals .
- Elemental Analysis : Validates stoichiometry of organic and inorganic salts .
- HPLC-MS : Ensures >98% purity and detects trace impurities .
Q. How can solubility and lipophilicity be experimentally determined for pharmacological studies?
- SwissADME Analysis : Predicts logP values and solubility classes (e.g., low solubility if logP >5) .
- Shake-Flask Method : Measures equilibrium solubility in buffered solutions (pH 1–7.4) to simulate physiological conditions .
Advanced Research Questions
Q. How do reaction mechanisms explain unexpected byproducts during salt formation?
- Nucleophilic Substitution : Competing pathways (e.g., SN1 vs. SN2) may occur when reacting the carboxylic acid with bases like NaH, leading to undesired alkylation byproducts .
- Counterion Effects : Trifluoroacetate (TFA) can act as a competing nucleophile, requiring stoichiometric control to minimize side reactions .
Q. What methodologies address contradictions between theoretical and experimental spectral data?
- DFT Calculations : Compare computed ¹H NMR chemical shifts (via Gaussian/B3LYP) with experimental data to resolve discrepancies in peak assignments .
- Isotopic Labeling : Use deuterated analogs to confirm proton coupling patterns in complex heterocyclic regions .
Q. How does the compound’s stereochemistry impact its biological activity?
- Enantiomer Comparison : Synthesize both (6S) and (6R) forms and test in receptor-binding assays (e.g., angiotensin II receptor antagonism for PD123319 analogs) .
- Molecular Dynamics Simulations : Model interactions between the (6S) enantiomer and target proteins to rationalize activity differences .
Q. What strategies are effective in scaling up the synthesis while retaining purity?
- Flow Chemistry : Continuous processing minimizes intermediate degradation and improves reproducibility .
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, reagent ratios) using software like MODDE to balance yield and purity .
Q. How can salt forms influence pharmacokinetic properties?
- Ion-Pairing Studies : Compare sodium, potassium, and organic amine salts (e.g., piperidine) to assess bioavailability and dissolution rates .
- In Vivo Profiling : Administer different salt forms in animal models to correlate solubility with AUC (area under the curve) and Cmax.
Data Analysis and Validation
Q. What statistical approaches resolve variability in biological assay results?
- Grubbs’ Test : Identify outliers in triplicate IC₅₀ measurements for receptor-binding assays .
- ANOVA with Tukey’s HSD : Compare mean activity across structurally related analogs to determine significance .
Q. How are computational tools integrated into structure-activity relationship (SAR) studies?
- QSAR Modeling : Train models using descriptors (e.g., topological polar surface area, H-bond donors) to predict activity against related targets .
- Docking Studies (AutoDock Vina) : Screen the compound against homology models of off-target receptors to assess selectivity .
Comparative and Mechanistic Studies
Q. What synthetic routes differentiate this compound from structurally similar analogs?
Q. How does the compound compare to reference drugs in preclinical models?
- Celecoxib Benchmarking : Compare COX-2 inhibition potency and gastrointestinal toxicity in murine models to assess therapeutic index .
- Pharmacokinetic Head-to-Head : Measure half-life and clearance rates against PD123319 in Sprague-Dawley rats .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
